molecular formula C6H9KO7 B12287811 D-Xylo-hexulosonicacid, potassium salt (7CI)

D-Xylo-hexulosonicacid, potassium salt (7CI)

Cat. No.: B12287811
M. Wt: 232.23 g/mol
InChI Key: GSFHMOMWXNDPMM-UHFFFAOYSA-M
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Description

D-Xylo-hexulosonicacid, potassium salt (7CI): , also known as 5-Keto-D-gluconic acid potassium salt, is a chemical compound with the molecular formula C6H9KO7 and a molecular weight of 232.23 g/mol . This compound is a potassium salt derivative of D-Xylo-hexulosonicacid and is commonly used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Xylo-hexulosonicacid, potassium salt typically involves the oxidation of D-glucose or D-gluconic acid. The reaction is carried out in the presence of an oxidizing agent such as potassium permanganate or hydrogen peroxide under controlled conditions . The reaction mixture is then neutralized with potassium hydroxide to form the potassium salt of the acid.

Industrial Production Methods: Industrial production of D-Xylo-hexulosonicacid, potassium salt follows similar synthetic routes but on a larger scale. The process involves continuous oxidation of D-glucose using industrial oxidizing agents, followed by crystallization and purification steps to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: D-Xylo-hexulosonicacid, potassium salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, hydrogen gas with a catalyst.

    Substitution: Various metal salts for ion exchange reactions.

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of D-Xylo-hexulosonicacid, potassium salt involves its interaction with specific enzymes and metabolic pathways. It acts as a substrate for oxidoreductase enzymes, which catalyze the oxidation-reduction reactions involving sugar acids. The compound’s potassium ion plays a role in stabilizing the structure and enhancing its solubility in aqueous solutions .

Comparison with Similar Compounds

  • D-gluconic acid potassium salt
  • 2-Keto-D-gluconic acid potassium salt
  • D-Xylo-5-hexulofuranosonic acid potassium salt

Comparison: D-Xylo-hexulosonicacid, potassium salt is unique due to its specific structural configuration and reactivity. Compared to D-gluconic acid potassium salt, it has a keto group at the fifth carbon, which imparts different chemical properties and reactivity. The presence of the keto group makes it more reactive in oxidation and reduction reactions compared to its counterparts .

Properties

IUPAC Name

potassium;2,3,4,6-tetrahydroxy-5-oxohexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O7.K/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h3-5,7,9-11H,1H2,(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSFHMOMWXNDPMM-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)C(C(C(C(=O)[O-])O)O)O)O.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9KO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91446-96-7
Record name 5-Keto-D-gluconic acid potassium salt
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